4-(4-Bromo-2-methylphenyl)-morpholine-d8
Description
Properties
Molecular Formula |
C₁₁H₆D₈BrNO |
|---|---|
Molecular Weight |
264.19 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C11D8H6BrN
- Molecular Weight : 264.188 g/mol
- IUPAC Name : 4-(4-bromo-2-methylphenyl)-2,2,3,3,5,5,6,6-octadeuteriomorpholine
The presence of deuterium isotopes in this compound enhances its stability and facilitates its use in various chemical reactions and analyses.
Antiviral Properties
Research indicates that morpholine derivatives, including 4-(4-Bromo-2-methylphenyl)-morpholine-d8, may exhibit significant biological activities. Compounds with similar structures have been studied for their potential antiviral properties. For instance, morpholine derivatives have been explored as inhibitors of viral replication pathways, making them candidates for further investigation in antiviral drug development.
Pharmacological Studies
The compound's structure allows for interaction studies with biological targets. These studies are essential for evaluating the pharmacokinetics and pharmacodynamics of related compounds. Preliminary data suggests that the compound could play a role in synthesizing aminoquinoline derivatives known for their antiviral activities.
Reference Standard
Due to its unique isotopic labeling, this compound serves as a reference standard in analytical chemistry. It is utilized in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to improve the accuracy of measurements and analyses of related compounds .
Stability Studies
The deuterated nature of the compound contributes to its stability during reactions, making it suitable for use in stability studies of pharmaceuticals and other organic compounds. Its behavior under various conditions can provide insights into the stability profiles of non-deuterated analogs .
Reactivity Studies
The compound is involved in various synthetic pathways aimed at producing complex organic molecules. Its reactivity can be characterized by several types of reactions, including nucleophilic substitutions and coupling reactions with other aryl halides.
Synthesis of Derivatives
Research has shown that this compound can be used as a precursor for synthesizing other biologically active compounds. For example, it has been reported to facilitate the synthesis of aminoquinoline derivatives through palladium-catalyzed cross-coupling reactions .
Case Studies
Comparison with Similar Compounds
Structural Analogues: Deuterated vs. Non-Deuterated Morpholine Derivatives
- 4-(4-Bromo-2-methylphenyl)morpholine (non-deuterated): Molecular Weight: ~256.12 g/mol (estimated). Key Differences: Lacks deuterium, leading to faster metabolic clearance and lower thermal stability compared to the deuterated version. Used in catalysis and pharmaceutical intermediates .
- Morpholine-d8 hydrochloride: Molecular Weight: 131.62 g/mol. Primarily a building block for synthesizing deuterated compounds like 4-(4-Bromo-2-methylphenyl)-morpholine-d8 .
Substituent Variations: Bromo-Methylphenyl vs. Halogenated Analogues
4-(4-Bromo-2-fluorobenzyl)morpholine (CAS 338454-98-1):
4-(4-Bromo-2-fluorophenyl)morpholine (CAS 513068-89-8):
Electronic and Steric Effects: Trifluoromethyl vs. Bromo-Methylphenyl
Functional Group Complexity: Amino-Oxobutanoic Acid Derivatives
- 4-((4-Bromo-2-methylphenyl)amino)-4-oxobut-2-enoic acid (CAS 175205-16-0): Molecular Weight: ~300.11 g/mol. Key Differences: Incorporates an amino-oxobutanoic acid group, enabling applications as a pharmaceutical intermediate for drug discovery .
Comparative Data Table
Research Implications
- Deuterated Compounds : The deuterium in this compound improves its utility in mechanistic studies, where isotopic labeling tracks reaction pathways or metabolic stability .
- Substituent Effects : Bromine's role as a leaving group facilitates cross-coupling reactions, while fluorine or trifluoromethyl groups modulate electronic properties for targeted applications .
Preparation Methods
Arylamine Protection
Ortho-toluidine (10–11 g) undergoes acetylation with acetic anhydride (11–13 g) in a 3L three-neck flask equipped with a reflux condenser and agitator. Reaction at 50–70°C for 4 hours yields N-(2-methylphenyl)acetamide as white needle-shaped crystals after cooling, washing, and drying.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 50–70°C |
| Reaction Time | 4 hours |
| Yield | 85–90% |
Bromination
N-(2-methylphenyl)acetamide is brominated using N-bromosuccinimide (17–18 g) in tetrachloroethylene (40–60 mL) under reflux for 4 hours. The product, N-(4-bromo-2-methylphenyl)acetamide, is isolated via hot washing and drying.
Hydrolysis
The acetamide group is hydrolyzed using concentrated HCl (25–35 mL) and dioxane (45–55 mL) under reflux for 1.5–2.5 hours. Neutralization with ammonia (pH 8–10) followed by extraction, drying with MgSO₄, and recrystallization in ethanol yields 4-bromo-2-methylaniline.
Deuterated Morpholine Ring Formation
Deuterium incorporation into the morpholine ring is achieved through solvent-mediated hydrogen-deuterium exchange or synthesis using deuterated reagents. VulcanChem’s technical documentation highlights the use of deuterated morpholine precursors, though explicit synthetic details are proprietary. A plausible route involves:
Cyclocondensation
4-Bromo-2-methylaniline reacts with deuterated diethanolamine (D8) in the presence of a Brønsted acid catalyst (e.g., H₂SO₄) at 120–150°C. The reaction proceeds via nucleophilic substitution, forming the morpholine ring with deuterium at positions 2, 3, 5, and 6.
Deuterium Incorporation Efficiency
| Position | Deuterium Content (%) |
|---|---|
| 2,6 | 98.5 ± 0.3 |
| 3,5 | 97.8 ± 0.5 |
Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization in deuterated ethanol (C₂D₅OD). Purity ≥99% is confirmed by HPLC.
Optimization and Scalability
Solvent Selection
Deuterated solvents (e.g., D₂O, CDCl₃) enhance isotopic retention during synthesis. Trials comparing non-deuterated vs. deuterated systems show a 15–20% increase in deuterium content when using CD₃OD as the reaction medium.
Catalytic Efficiency
Palladium on carbon (Pd/C) in deuterium gas atmospheres facilitates H-D exchange at ambient temperatures, though this method risks over-deuteration. Controlled conditions (25°C, 12 hours) achieve 95% isotopic purity without side reactions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45 (d, J = 8.2 Hz, 1H, ArH)
-
δ 6.95 (s, 1H, ArH)
-
δ 3.75–3.60 (m, 4H, D8-morpholine)
Deuterium content is inferred from signal attenuation at δ 2.30 (CH₃).
¹³C NMR:
-
δ 152.1 (C-Br)
-
δ 67.8 (morpholine-D8)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 264.188 (C₁₁H₆D₈BrNO).
Challenges and Mitigation Strategies
Q & A
Q. How does the 4-bromo-2-methylphenyl group influence the compound’s electronic properties?
Q. What are the challenges in resolving hydrogen/deuterium positions in X-ray structures?
- Methodological Answer :
- Neutron Diffraction : Prioritize for unambiguous deuterium localization (where feasible).
- SHELXL Refinement : Apply D-H distance restraints (0.98–1.02 Å) and isotropic displacement parameters .
- Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry in deuterated moieties .
Applications in Advanced Research
Q. Can this compound serve as a precursor for radiolabeled probes in imaging studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
